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Compound of Interest

Compound Name: PatA protein

Cat. No.: B1176018 Get Quote

Technical Support Center: Anabaena patA
Mutation
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers working with patA mutations in the filamentous cyanobacterium

Anabaena sp. PCC 7120.

Troubleshooting Guides
Issue 1: patA mutant exhibits heterocysts only at the filament termini, not intercalary.

Question: My patA deletion mutant only forms heterocysts at the ends of the filaments. Is this

expected, and what is the underlying mechanism?

Answer: Yes, this is the characteristic phenotype of a patA mutant.[1][2][3][4] The PatA
protein is necessary for the development of heterocysts at intercalary positions. Its absence

suppresses differentiation in these locations.[1] The preferential formation of terminal

heterocysts is thought to be due to the leakage of differentiation inhibitors from the ends of

the filament, creating a more permissive environment for differentiation at these specific

locations.[1][5][6][7][8]

Issue 2: Overexpression of hetR in a patA mutant background does not restore the wild-type

heterocyst pattern.
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Question: I'm overexpressing hetR, the master regulator of heterocyst differentiation, in my

patA mutant, but I'm still only seeing terminal heterocysts. Why isn't this rescuing the

phenotype?

Answer: This is an expected outcome. The patA mutation is epistatic to hetR overexpression,

meaning that even with high levels of the HetR protein, the absence of PatA prevents the

formation of intercalary heterocysts.[2][3] This suggests that PatA acts downstream of or in

parallel to HetR, and is essential for HetR's function in promoting intercalary differentiation.

[1][9] It has been proposed that PatA is involved in a post-transcriptional modification of HetR

that is critical for its regulatory activity.[1][6]

Issue 3: Unexpectedly high levels of HetR protein in the patA mutant.

Question: I've measured HetR protein levels in my patA mutant and they are higher than in

the wild type, even though there are fewer heterocysts. Is this a known phenomenon?

Answer: Yes, it is well-documented that patA mutants have elevated levels of HetR protein.

[1][9] Despite the high concentration of HetR, the lack of PatA function means that HetR

cannot effectively trigger differentiation in intercalary cells.[1] This further supports the

hypothesis that PatA is involved in the post-transcriptional activation of HetR.[1][6]

Issue 4: Aberrant vegetative cell morphology upon patA overexpression.

Question: I'm overexpressing patA and observing enlarged and abnormally shaped

vegetative cells. Is this a known side effect?

Answer: Yes, overexpression of patA can lead to altered vegetative cell morphology,

including enlarged cells.[9] This suggests that in addition to its role in heterocyst patterning,

PatA may also play a role in cell division.[9]

Frequently Asked Questions (FAQs)
Q1: What is the function of the PatA protein?

A1: PatA is a regulatory protein essential for the correct spatial patterning of heterocysts in

Anabaena.[2][3][9][10] It is required for the differentiation of vegetative cells into

heterocysts at intercalary positions within the filament.[1] PatA contains a C-terminal
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domain similar to CheY, a response regulator in bacterial chemotaxis, suggesting it is part

of a signal transduction pathway.[2][3][10]

Q2: How does patA interact with other genes in the heterocyst differentiation pathway?

A2:patA is part of a complex regulatory network. It appears to function in concert with hetF

to post-transcriptionally activate HetR.[1][6] Deletion of patA can be functionally bypassed

by the introduction of extra copies of hetF.[11] Furthermore, patA is thought to attenuate

the effects of the differentiation inhibitors PatS and HetN.[9] The gene patL has a similar

mutant phenotype to patA, and the two proteins may interact.[4][12] The transcription of

patA itself is under the positive control of NtcA, a global nitrogen regulator.[13]

Q3: What are the different domains of the PatA protein and their functions?

A3: The PatA protein has a distinct domain architecture. It possesses an N-terminal

PATAN domain, which is predicted to be involved in protein-protein interactions.[11][14]

The C-terminal domain is a CheY-like phosphoacceptor domain, characteristic of response

regulators in two-component signaling systems.[2][3][9][14]

Q4: What is the phenotype of a patA and patL double mutant?

A4: Both patA and patL single mutants exhibit a similar phenotype, with heterocysts

forming almost exclusively at the filament termini.[4][12] While the search results do not

explicitly detail the phenotype of a double mutant, given the similar individual phenotypes

and potential interaction between the proteins, it is likely that the double mutant would also

display the terminal heterocyst phenotype.

Quantitative Data Summary
Table 1: Heterocyst Frequency and Patterning in patA and Related Mutants
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Strain
Heterocyst
Frequency (%)

Vegetative Cells
Between
Heterocysts

Phenotype

Wild Type 7.6% 15.0

Spaced intercalary

and terminal

heterocysts

patA mutant

Not specified, but

significantly reduced

intercalary heterocysts

Not applicable

Heterocysts primarily

at filament termini[1]

[2][3]

patA overexpression 15.5% 7.4

Increased frequency

of adjacent

heterocysts[9]

Table 2: Relative HetR Protein Levels in patA and Related Mutants

Strain
Relative HetR Concentration (Normalized
to Wild Type Max)

Wild Type 1.00

ΔpatA ~1.24[5]

ΔhetF High levels, similar to ΔpatA[1][5]

ΔpatAΔhetN High levels, similar to ΔpatA[5]

Experimental Protocols
1. Complementation of a patA Mutant

Objective: To restore the wild-type phenotype in a patA mutant by introducing a functional

copy of the patA gene.

Methodology:
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Clone the wild-type patA gene with its native promoter into a suitable shuttle vector (e.g., a

pDU1-based plasmid).

Introduce the resulting plasmid into the patA mutant strain of Anabaena via conjugation

from an E. coli donor strain.

Select for exconjugants on a medium containing appropriate antibiotics.

Induce heterocyst differentiation by transferring the complemented strain to a nitrogen-free

medium (e.g., BG-110).

After 24-48 hours, examine the filaments using light microscopy to observe the restoration

of intercalary heterocyst formation.

2. Yeast Two-Hybrid Assay for Protein-Protein Interactions with PatA

Objective: To identify proteins that physically interact with PatA.

Methodology:

Clone the full-length patA coding sequence into a yeast two-hybrid "bait" vector (e.g.,

pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

Construct a cDNA or genomic DNA library from Anabaena in a "prey" vector (e.g.,

pGADT7), which fuses the library proteins to the GAL4 activation domain.

Co-transform a suitable yeast reporter strain (e.g., AH109) with the bait plasmid and the

prey library.

Plate the transformed yeast on selective medium lacking specific nutrients (e.g.,

tryptophan, leucine, histidine) to screen for interactions. The expression of reporter genes

(e.g., HIS3, ADE2, lacZ) indicates a positive interaction.

Isolate prey plasmids from positive colonies and sequence the insert to identify the

interacting protein. This method was used to identify PatL as a potential interacting partner

of PatA.[4][12]

3. Analysis of patA Gene Expression using a Transcriptional Reporter Fusion
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Objective: To monitor the transcriptional activity of the patA promoter under different

conditions.

Methodology:

Amplify the promoter region of the patA gene from Anabaena genomic DNA.

Clone the promoter fragment upstream of a reporter gene, such as gfp (green fluorescent

protein), in a suitable shuttle vector.

Introduce the resulting reporter plasmid into wild-type and mutant Anabaena strains via

conjugation.

Culture the strains under different conditions, such as nitrogen-replete (e.g., BG-11) and

nitrogen-deprived (e.g., BG-110) media.

Monitor the expression of the reporter gene at different time points using fluorescence

microscopy or a fluorometer. This technique has been used to show that patA transcription

is induced upon nitrogen deprivation and is dependent on HetR.[9]
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Caption: Signaling pathway of PatA in heterocyst differentiation.
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Caption: Workflow for complementation of a patA mutant.
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Caption: Logical relationship between patA and hetR function.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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